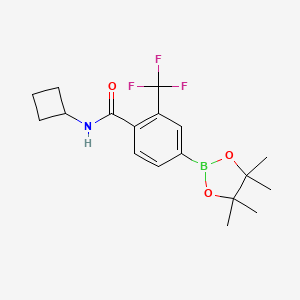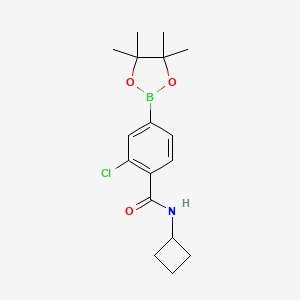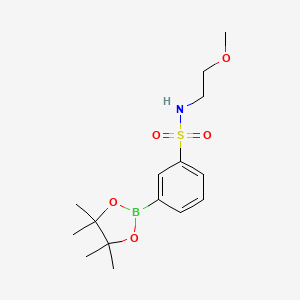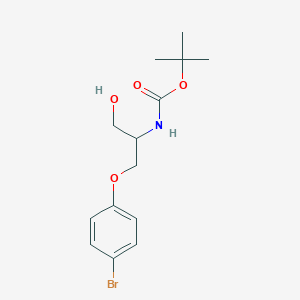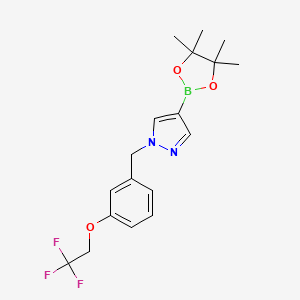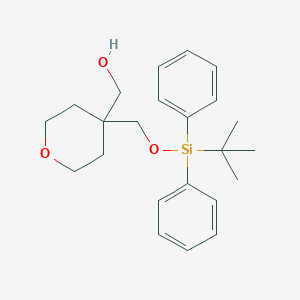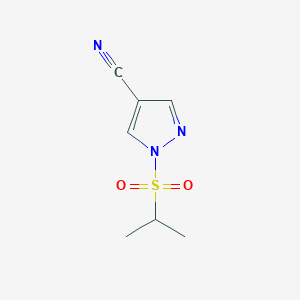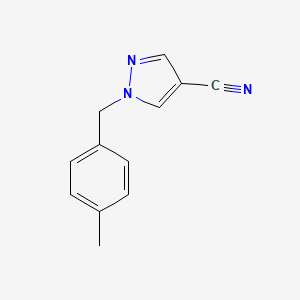![molecular formula C13H24N2 B8158758 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8158758.png)
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-ylmethyl)bicyclo[222]octan-1-amine is a complex organic compound featuring a bicyclic structure fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)bicyclo[222]octan-1-amine typically involves the construction of the bicyclo[22One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the bicyclic or pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure and pyrrolidine ring allow it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in various effects depending on the context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their overall structure and properties.
Bicyclo[2.2.2]octane derivatives: Compounds such as bicyclo[2.2.2]octane-1-carboxylates have a similar bicyclic core but lack the pyrrolidine moiety.
Uniqueness
4-(Pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine is unique due to the combination of the bicyclic structure and the pyrrolidine ring. This dual feature provides a distinct three-dimensional shape and electronic properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c14-13-6-3-12(4-7-13,5-8-13)11-15-9-1-2-10-15/h1-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHIJZERIDFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC23CCC(CC2)(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
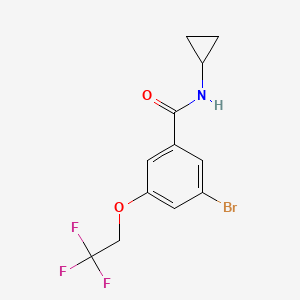
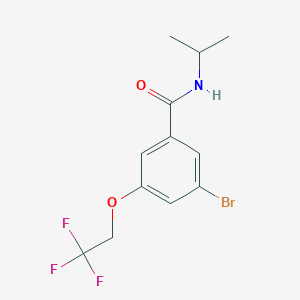
![Benzyl (4-vinylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8158700.png)
![1-{4-Aminobicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B8158707.png)
![4-Butylbicyclo[2.2.2]octan-1-amine](/img/structure/B8158709.png)
